(1-Benzoyl-propyl)-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-(1-oxo-1-phenylbutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-5-12(16-14(18)19-15(2,3)4)13(17)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPBNYWPYZGVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192186 | |
| Record name | Carbamic acid, (1-benzoylpropyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138371-46-7 | |
| Record name | Carbamic acid, (1-benzoylpropyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138371-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (1-benzoylpropyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoyl-propyl)-carbamic acid tert-butyl ester typically involves the reaction of benzoyl chloride with propylamine to form N-(1-benzoylpropyl)amine. This intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Benzoyl-propyl)-carbamic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl ester can be hydrolyzed to form the free acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of the ester group.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Free acids.
Scientific Research Applications
(1-Benzoyl-propyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1-Benzoyl-propyl)-carbamic acid tert-butyl ester involves its ability to act as a protecting group for amines. The tert-butyl ester group provides steric hindrance, preventing unwanted side reactions. Upon removal of the protecting group, the free amine can participate in further chemical reactions. The molecular targets and pathways involved include interactions with enzymes and proteins that recognize the carbamate moiety .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tert-butyl carbamate scaffold is widely utilized in organic synthesis, particularly for amine protection. Below is a detailed comparison of "(1-Benzoyl-propyl)-carbamic acid tert-butyl ester" with structurally similar compounds, focusing on substituent effects, stereochemistry, and functional group interactions.
Substituent Diversity and Functional Group Impact
Stereochemical Considerations
- Chiral Centers : Compounds like the (1S,2R)-benzyl derivative and (1S,2S)-chloro analog highlight the importance of stereochemistry in synthetic intermediates. The target compound’s benzoyl group lacks chiral centers but may influence neighboring stereochemistry during reactions.
- Stereospecific Applications : and emphasize that NMR data (¹H/¹³C) is critical for confirming stereochemistry in carbamates, ensuring reproducibility in chiral synthesis .
Stability and Reactivity
- Electron-Withdrawing Groups : The benzoyl group in the target compound may reduce nucleophilicity compared to benzyl analogs , while formyl groups (as in ) increase susceptibility to oxidation .
- Discontinued Derivatives : lists a nitro-sulfonyl substituted carbamate as discontinued, likely due to synthetic challenges or poor stability under acidic/basic conditions .
Biological Activity
(1-Benzoyl-propyl)-carbamic acid tert-butyl ester, with the chemical formula C₁₅H₂₁NO₃ and CAS Number 138371-46-7, is an organic compound classified as a carbamate. This compound features a unique structure that includes a benzoyl group, a propyl chain, and a tert-butyl ester. While specific biological activities are not extensively documented, its applications in organic synthesis and potential roles in biological research warrant further exploration.
- Molecular Weight : 263.33 g/mol
- Structure : The compound's structure allows it to function effectively as a protecting group for amines in various chemical reactions, particularly in peptide synthesis and enzyme kinetics studies.
The specific mechanism of action for this compound remains largely unexplored. However, its structural characteristics suggest potential interactions with various biological molecules, particularly proteins involved in enzymatic reactions. The steric hindrance provided by the tert-butyl group may influence binding affinities and reaction pathways.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| (3-Benzylamino-1-methyl-propyl)-carbamic acid tert-butyl ester | 176982-58-4 | Contains a benzylamine moiety |
| (1-Benzyl-pyrrolidin-3-ylmethyl)-carbamic acid tert-butyl ester | 155497-10-2 | Incorporates a pyrrolidine ring |
| Ethyl carbamate | 51-79-6 | A simpler carbamate used in various applications |
This table highlights how this compound distinguishes itself through its specific combination of functional groups, which may confer unique reactivity patterns compared to other carbamates.
Case Studies and Research Findings
Current literature does not provide extensive case studies directly related to the biological activity of this compound. However, its application as a protecting group has been documented in various synthetic methodologies. For instance, research into peptide synthesis often utilizes similar carbamate derivatives due to their favorable properties in stabilizing reactive amines during multi-step reactions.
Additionally, studies on related compounds indicate that modifications to the carbamate structure can significantly alter their biological properties. For example, variations in the alkyl chain or functional groups can affect the potency and selectivity against specific biological targets .
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